molecular formula C15H16N2O3 B11845365 Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate CAS No. 1356111-33-5

Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate

Número de catálogo: B11845365
Número CAS: 1356111-33-5
Peso molecular: 272.30 g/mol
Clave InChI: LRGSYIXNVNTULS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate (CAS 1356111-33-5) is a high-purity heterocyclic building block of significant value in medicinal chemistry and materials science research . This compound, with a molecular formula of C15H16N2O3 and a molecular weight of 272.30 g/mol, serves as a versatile precursor for the synthesis of more complex molecular architectures . Its structure features both an ester moiety and a benzyl-protected ether, making it a suitable intermediate for further functional group transformations under a range of experimental conditions. Researchers utilize this building block in the exploration of new pharmaceutical compounds and functional materials . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; this compound may be harmful if swallowed and cause skin and eye irritation .

Propiedades

Número CAS

1356111-33-5

Fórmula molecular

C15H16N2O3

Peso molecular

272.30 g/mol

Nombre IUPAC

ethyl 2-(phenylmethoxymethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-2-20-15(18)13-8-9-16-14(17-13)11-19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3

Clave InChI

LRGSYIXNVNTULS-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=NC(=NC=C1)COCC2=CC=CC=C2

Origen del producto

United States

Métodos De Preparación

Formation of Dihydropyrimidinone Precursors

A modified Biginelli reaction could employ benzyloxymethylacetaldehyde as the aldehyde component, ethyl acetoacetate as the β-ketoester, and urea. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) catalyzes this reaction in ethanol under reflux, forming a dihydropyrimidinone intermediate. For example:

Benzyloxymethylacetaldehyde+Ethyl acetoacetate+UreaCeCl37H2ODHPM Intermediate\text{Benzyloxymethylacetaldehyde} + \text{Ethyl acetoacetate} + \text{Urea} \xrightarrow{\text{CeCl}3\cdot7\text{H}2\text{O}} \text{DHPM Intermediate}

The reaction typically completes within 2–3 hours, with the product isolated via filtration and recrystallization from ethanol.

Dehydrogenation to Pyrimidines

The DHPM intermediate requires oxidation to aromatize the pyrimidine ring. Traditional methods use strong oxidants, but photoredox catalysis offers a milder alternative. In the presence of tetrabutylammonium eosin Y (TBA-eosinY) and potassium carbonate (K₂CO₃), irradiation with blue LEDs (450 nm) in a methanol-water solvent system achieves dehydrogenation under aerobic conditions. This method avoids harsh reagents and achieves high yields (e.g., 85–92% for analogous pyrimidines).

Photoredox Catalysis for Streamlined Synthesis

Recent advances in photoredox chemistry enable direct synthesis of substituted pyrimidines from DHPMs without isolation. The procedure involves:

  • Dissolving the DHPM intermediate in methanol-water (10:1) with TBA-eosinY (0.1 mol%) and K₂CO₃.

  • Irradiating the mixture under blue LEDs (450 nm) for 6–12 hours.

  • Isolating the product via extraction and chromatography.

This method is scalable; gram-scale reactions under sunlight irradiation achieve comparable yields.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Biginelli + PhotoredoxCeCl₃·7H₂O, TBA-eosinY, blue LEDs80–90%Mild conditions, high atom economyRequires specialized equipment
Post-FunctionalizationK₂CO₃, benzyl bromide, acetone65–75%Flexible for late-stage modificationMultiple steps, lower overall yield
Traditional OxidationHNO₃ or KMnO₄, high temperature50–60%Simple reagentsHarsh conditions, poor selectivity

Structural Characterization and Validation

Critical analytical data for Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate includes:

  • ¹H NMR : Signals for the benzyloxy group (δ 5.17 ppm, singlet, 2H), pyrimidine protons (δ 8.18 ppm, doublet), and ethyl ester (δ 4.30 ppm, quartet; δ 1.35 ppm, triplet).

  • Mass Spectrometry : Molecular ion peak at m/z 284.1 ([M+H]⁺, C₁₅H₁₆N₂O₃) .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-((benciloxi)metil)pirimidina-4-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: El grupo benciloxi se puede oxidar para formar aldehídos o ácidos correspondientes.

    Reducción: El grupo éster se puede reducir al alcohol correspondiente.

    Sustitución: El anillo de pirimidina puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición 4.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

    Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.

    Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para sustituir en el anillo de pirimidina.

Productos Principales

    Oxidación: La oxidación del grupo benciloxi puede producir benzaldehído o ácido benzoico.

    Reducción: La reducción del grupo éster puede producir el alcohol correspondiente.

    Sustitución: Las reacciones de sustitución pueden producir varios derivados dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Anticancer Properties

Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate has shown promising anticancer activity in various studies. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against human leukemia cell lines (K562 and CEM). Notably, compounds with specific substitutions on the phenyl ring demonstrated IC50 values as low as 14.0 μM, indicating strong antitumor activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate specific pathways involved .

Antibacterial Applications

The compound also exhibits antibacterial properties, particularly against antibiotic-resistant strains:

  • Inhibition of Bacterial Gyrase : this compound acts as an inhibitor of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This mechanism positions it as a candidate for treating infections caused by Gram-positive and Gram-negative bacteria .
  • Potential for Drug Development : Given its structural features and biological activities, this compound is being explored for further development into antibacterial agents targeting resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Mecanismo De Acción

El mecanismo de acción del 2-((benciloxi)metil)pirimidina-4-carboxilato de etilo no está bien documentado. Sus efectos probablemente se median a través de interacciones con objetivos moleculares específicos, como enzimas o receptores. El grupo benciloxi puede facilitar la unión a bolsillos hidrofóbicos, mientras que el anillo de pirimidina puede participar en enlaces de hidrógeno e interacciones π-π con las moléculas diana .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Positional Effects

Key structural analogs differ in substituent type, position, and ester placement, leading to variations in physicochemical properties and reactivity.

Table 1: Substituent and Molecular Property Comparison
Compound Name (CAS or Reference) Substituents (Position) Ester Position Molecular Weight LogP (Estimated) Key Functional Groups
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate (Target) (Benzyloxy)methyl (2) 4 286.31 (C15H16N2O3) ~3.2 Ether, ester
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (1022543-36-7) Benzylamino (2), Methyl (4) 5 271.32 (C15H17N3O2) ~3.5 Amine, ester
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (70733-12-9) Phenyl (2), Methyl (4) 5 242.27 (C14H14N2O2) 2.5 (XLogP3) Aromatic, ester
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (857410-67-4) Amino (2), Methyl (6) 4 195.20 (C8H11N3O2) ~1.8 Amine, ester
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (211230-35-2) (4-Methoxybenzyl)amino (4), Methylthio (2) 5 347.42 (C16H19N3O3S) ~2.9 Amine, thioether, ester

Key Observations :

  • Lipophilicity: The target compound’s benzyloxymethyl group confers higher LogP (~3.2) compared to amino-substituted analogs (e.g., ~1.8 for Ethyl 2-amino-6-methylpyrimidine-4-carboxylate ).
  • Ester Position : Ester placement at position 4 (target) versus 5 (e.g., ) alters electronic distribution and steric interactions.
  • Functional Group Diversity: Benzylamino () and methylthio () groups introduce hydrogen bonding or nucleophilic reactivity, unlike the ether-linked benzyloxymethyl group.

Actividad Biológica

Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that includes a benzyloxy group and a carboxylate moiety, which may enhance its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H13_{13}N2_{2}O3_{3}
  • Molecular Weight : Approximately 272.30 g/mol
  • Functional Groups : Pyrimidine core, benzyloxy substituent, carboxylate group

The presence of the benzyloxy group is significant as it may influence the lipophilicity and membrane permeability of the compound, potentially enhancing its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include the reaction of benzyl alcohol with ethyl bromoacetate, followed by various condensation and substitution reactions to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit diverse biological activities, including anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance, studies have shown that derivatives with similar structural features can act as potent inhibitors of tumor growth in various cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is likely attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in the substitution pattern on the pyrimidine ring can significantly affect its binding affinity to biological targets. For example, modifications that enhance hydrophobic interactions or hydrogen bonding capabilities have been shown to improve efficacy .

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating various pyrimidine derivatives, this compound demonstrated notable cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development .
  • Antimicrobial Screening : A series of synthesized derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their therapeutic potential .
  • Mechanistic Studies : Interaction studies using enzyme assays revealed that this compound binds effectively to specific targets involved in cancer metabolism, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-pyrimidineHydroxyl and carbonyl groupsKnown for anti-inflammatory properties
6-(4-Alkoxyphenyl)-1,2-dihydro-pyrimidinonesVarious alkoxy substitutionsPotent xanthine oxidase inhibitors
2-(4-Alkoxyphenyl)pyrimidine derivativesSimilar pyrimidine core structureExhibits diverse biological activities including anticancer effects

The unique substitution pattern of this compound may enhance its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate, and how can side reactions be minimized?

  • Methodology : The compound’s synthesis likely involves introducing the benzyloxymethyl group to a pyrimidine core. A multi-step approach could include:

Core Formation : Construct the pyrimidine ring via Biginelli-like condensation using β-keto esters, aldehydes, and urea under acidic conditions .

Functionalization : React the pyrimidine intermediate with benzyloxymethyl chloride or a similar electrophile in the presence of a base (e.g., NaH) in anhydrous THF .

Esterification : Protect the carboxylate group using ethyl chloroformate in dichloromethane with a catalytic base .

  • Side Reaction Mitigation : Monitor reaction progress via TLC/HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like benzyloxy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.5–5.0 ppm as a singlet) and pyrimidine ring protons (δ 7.5–8.5 ppm). Carboxylate carbons appear at ~165–170 ppm .
  • HRMS : Confirm molecular weight (C₁₅H₁₆N₂O₄; theoretical MW: 288.26 g/mol).
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., benzyloxy vs. ethynyl groups) .
    • Contradictions : Discrepancies in NMR integration may arise from rotamers or impurities. Purify via column chromatography (silica gel, EtOAc/hexane) and re-analyze .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in antimicrobial studies?

  • Methodology :

Analog Synthesis : Replace the benzyloxy group with methoxy, ethynyl, or chloro substituents to assess electronic effects .

Biological Assays : Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

Data Analysis : Corporate substituent hydrophobicity (logP) with activity trends using QSAR models .

Q. What strategies can resolve contradictions between in vitro cytotoxicity and in vivo efficacy data for pyrimidine derivatives like this compound?

  • Approach :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid clearance issues .
  • Formulation Optimization : Improve bioavailability using liposomal encapsulation or PEGylation .
  • Mechanistic Studies : Perform transcriptomics/proteomics to confirm target engagement (e.g., enzyme inhibition) .

Q. How does the benzyloxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to chloromethyl analogs?

  • Experimental Design :

  • Comparative Reactivity : React this compound and its chloromethyl analog with piperidine in DMF. Monitor substitution rates via HPLC .
  • Leaving Group Analysis : The benzyloxy group’s electron-donating nature reduces electrophilicity at the methyl carbon, slowing SN2 reactions vs. chloromethyl derivatives .

Methodological Challenges

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets like kinases or bacterial enzymes?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can researchers optimize the yield of this compound in scaled-up syntheses?

  • Optimization Steps :

Catalyst Screening : Test Pd/Cu catalysts for coupling steps to enhance efficiency .

Solvent Selection : Replace THF with DMF for higher solubility of intermediates .

Process Control : Use flow chemistry to maintain consistent temperature and mixing in exothermic steps .

Data Interpretation

Q. What analytical methods are critical for assessing the compound’s purity and stability under storage conditions?

  • Methods :

  • HPLC-DAD : Detect degradation products (e.g., hydrolysis of the ester group) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via NMR/LC-MS .

Q. How can computational models predict the impact of substituent modifications on the compound’s pharmacokinetic profile?

  • Workflow :

ADMET Prediction : Use SwissADME to estimate permeability (Caco-2), CYP inhibition, and half-life .

MD Simulations : Simulate blood-brain barrier penetration with GROMACS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.